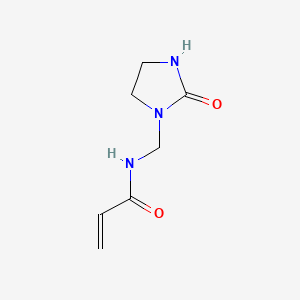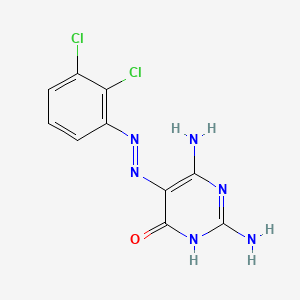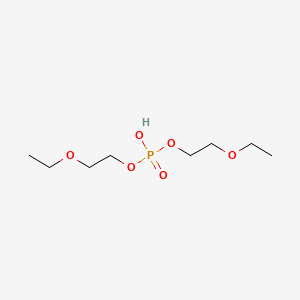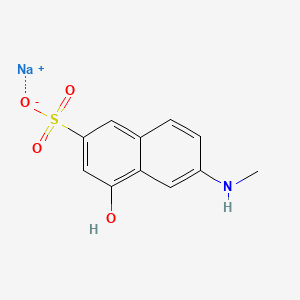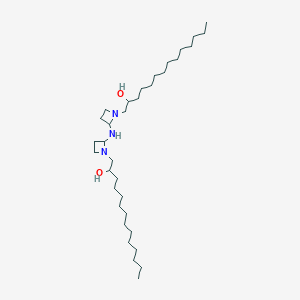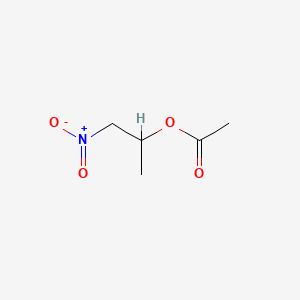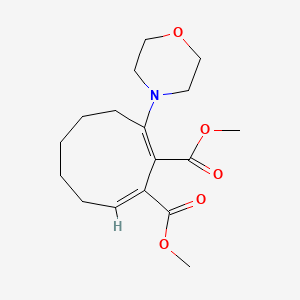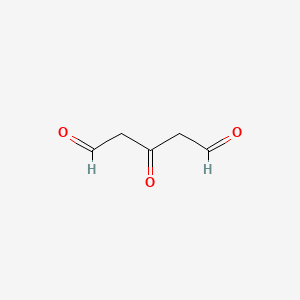
5-Ethyl-2,6-bis(isopropyl)-5-methylcyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-2,6-bis(isopropyl)-5-methylcyclohex-2-en-1-one is an organic compound belonging to the class of cyclohexenones. These compounds are characterized by a cyclohexene ring with a ketone functional group. The presence of ethyl, isopropyl, and methyl groups in the structure can influence the compound’s physical and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2,6-bis(isopropyl)-5-methylcyclohex-2-en-1-one typically involves the following steps:
Formation of the Cyclohexene Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The ethyl, isopropyl, and methyl groups can be introduced through alkylation reactions using suitable alkyl halides and catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Catalytic Hydrogenation: To form the cyclohexene ring.
Selective Alkylation: Using specific catalysts to introduce the desired substituents.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-2,6-bis(isopropyl)-5-methylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The alkyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium or platinum for hydrogenation reactions.
Major Products Formed
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Compounds with different functional groups replacing the alkyl groups.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Can act as ligands in catalytic reactions.
Biology
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Medicine
Pharmaceuticals: Potential use in the development of new drugs due to its unique structure.
Industry
Material Science: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Ethyl-2,6-bis(isopropyl)-5-methylcyclohex-2-en-1-one involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways Involved: Participation in metabolic pathways or signaling cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanone: A simpler analog with a cyclohexane ring and a ketone group.
2,6-Diisopropylphenol: Similar in having isopropyl groups but with a phenol structure.
5-Methylcyclohex-2-en-1-one: Similar but lacks the ethyl and isopropyl groups.
Uniqueness
5-Ethyl-2,6-bis(isopropyl)-5-methylcyclohex-2-en-1-one is unique due to the specific arrangement of its substituents, which can influence its reactivity and applications.
Propriétés
Numéro CAS |
97659-28-4 |
|---|---|
Formule moléculaire |
C15H26O |
Poids moléculaire |
222.37 g/mol |
Nom IUPAC |
5-ethyl-5-methyl-2,6-di(propan-2-yl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C15H26O/c1-7-15(6)9-8-12(10(2)3)14(16)13(15)11(4)5/h8,10-11,13H,7,9H2,1-6H3 |
Clé InChI |
APXJDWRZHXGCPY-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CC=C(C(=O)C1C(C)C)C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


